molecular formula C18H17N3O2 B2898322 N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide CAS No. 1351621-64-1

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide

Cat. No. B2898322
CAS RN: 1351621-64-1
M. Wt: 307.353
InChI Key: LYISYPRMJVRGHY-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide” is a chemical compound that is of great interest to the scientific community due to its potential implications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of their ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .


Molecular Structure Analysis

Quinoxaline is an attractive core in medicinal chemistry. Structure-wise, quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .


Chemical Reactions Analysis

Quinoxaline derivatives show diverse pharmacological activities. Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .

Scientific Research Applications

Radioligand Development for PET Imaging

Quinoxaline derivatives, such as N-[11C]methylated quinoline-2-carboxamides, have been developed as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research demonstrated that these derivatives, synthesized with carbon-11, exhibit high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

CFTR Potentiation for Cystic Fibrosis

Discovery of quinolinone-3-carboxamide derivatives, specifically VX-770 (ivacaftor), utilized high-throughput screening to identify potent and orally bioavailable CFTR potentiators. Ivacaftor is an investigational drug approved by the FDA for treating cystic fibrosis patients with specific genetic mutations, demonstrating the potential of quinoxaline derivatives in genetic disorder treatment (Hadida et al., 2014).

Synthesis and Purification for Mutagenicity Studies

Quinoxaline derivatives have also been synthesized and purified for studying their mutagenic properties. For example, the synthesis and purification of N-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a reactive metabolite of 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ), was achieved to study its mutagenic potential (Snyderwine et al., 1987).

Analgesic and Anti-inflammatory Applications

N-Hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide has been explored for its analgesic and anti-inflammatory activities, demonstrating the therapeutic potential of quinoxaline derivatives in pain and inflammation management (Mishra et al., 1988).

Antitumor and Immunomodulatory Effects

Quinoxaline derivatives, such as linomide, have shown reproducible antitumor effects against various prostatic cancers in vivo. This suggests the potential of these compounds in cancer therapy, particularly due to their immunomodulatory and antitumor effects (Ichikawa et al., 1992).

Serotonin Type-3 Receptor Antagonism

The synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists highlight the role of quinoxaline derivatives in managing conditions like depression, showcasing the broad therapeutic applications of these compounds (Mahesh et al., 2011).

Future Directions

Quinoxaline derivatives have shown potential in various fields of research and industry, including pharmaceuticals . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new synthetic strategies for their preparation .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISYPRMJVRGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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